molecular formula C25H19F2N5O2S B2477034 6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 1219904-22-9

6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2477034
CAS No.: 1219904-22-9
M. Wt: 491.52
InChI Key: ZSYQXCVSYYWVCV-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure that combines imidazo[2,1-b]thiazole and pyridazinone pharmacophores, both of which are privileged scaffolds in drug discovery known for yielding biologically active molecules. The presence of multiple fluorophenyl groups may enhance metabolic stability and binding affinity, making this compound a valuable tool for probing biological systems. Its specific molecular framework suggests potential for investigating a range of cellular targets, including various kinases and other signaling proteins . Researchers can utilize this compound in high-throughput screening campaigns, target validation studies, and structure-activity relationship (SAR) explorations to elucidate novel therapeutic pathways. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure high purity and confirm structural identity. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a laboratory setting.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N5O2S/c1-15-23(35-25-29-21(14-31(15)25)17-4-8-19(27)9-5-17)24(34)28-12-13-32-22(33)11-10-20(30-32)16-2-6-18(26)7-3-16/h2-11,14H,12-13H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYQXCVSYYWVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

1. Structure and Synthesis

This compound features a unique structure that combines a thiazole ring with a pyridazine moiety. The synthesis typically involves multi-step organic reactions, where key intermediates are formed through reactions such as nucleophilic substitutions and cyclization processes. For example, the synthesis of related pyridazinone derivatives has been documented, highlighting their diverse biological activities, including antimicrobial and anticancer properties .

2.1 Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyridazine ring have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound is hypothesized to exert its anticancer effects through mechanisms such as the generation of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

2.2 Antimicrobial Activity

Pyridazinone derivatives have been reported to possess antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's thiazole and pyridazine components may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic markers in cancer cells.
  • Inhibition of Enzymatic Activity : Some derivatives have demonstrated the ability to inhibit enzymes critical for cancer cell survival and proliferation.
  • Antimicrobial Mechanisms : The compound may interfere with bacterial protein synthesis or cell wall integrity.

Case Study 1: Anticancer Efficacy

A study on similar imidazo[2,1-b]thiazole derivatives found that they significantly inhibited the growth of colorectal cancer cells (HCT116, HT29) by inducing ROS-mediated apoptosis . The compound's structure suggests it could have comparable effects.

Case Study 2: Antimicrobial Properties

Research into pyridazinone compounds has shown promising results against various bacterial strains. For example, a series of synthesized pyridazinones demonstrated notable activity against E. coli and Staphylococcus aureus, indicating potential for further development in antimicrobial therapies .

5. Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Compound TypeActivity TypeTarget Organism/Cell LineMechanism of Action
PyridazinoneAnticancerHCT116, HT29Induction of apoptosis via ROS
Imidazo[2,1-b]thiazoleAntimicrobialE. coli, S. aureusDisruption of cell membrane integrity
PyridazineAntibacterialVariousInhibition of protein synthesis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds within this chemical family. For instance, compounds with structural similarities have demonstrated significant growth inhibition against various cancer cell lines:

  • SNB-19 : 86.61% growth inhibition
  • OVCAR-8 : 85.26% growth inhibition
  • NCI-H40 : 75.99% growth inhibition
  • Moderate activity against several other lines including MDA-MB-231 and HCT-116 with growth inhibitions ranging from 51.88% to 67.55% .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the fluorophenyl groups or the ethyl side chain can significantly impact biological activity. For example, varying the position and number of fluorine substituents on the phenyl rings has been shown to alter both potency and selectivity towards cancer cells.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation :
    • A study synthesized various thiazole derivatives and evaluated their anticancer activities, finding that modifications led to enhanced potency .
    • Another research focused on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of similar compounds, emphasizing their favorable pharmacokinetic profiles .
  • Clinical Relevance :
    • A case study involving a derivative of this compound demonstrated promising results in preclinical trials for treating specific cancer types, showcasing its potential as a lead compound for further development.
Compound NameCell Line TestedGrowth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99
Compound DMDA-MB-23167.55
Compound EHCT-11651.88

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[2,1-b]Thiazole Derivatives with Carboxamide Substituents

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (if reported) Source
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid C₁₃H₉FN₂O₂S 276.285 Carboxylic acid group at position 2; no pyridazinone side chain Precursor for carboxamide derivatives
6-(4-Fluorophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI82825) C₁₈H₁₃FN₄OS 352.3854 Pyridinylmethyl amide substituent Not reported; structural analog
6-(4-Fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI82795) C₁₅H₉FN₄O₂S 328.321 Oxazole-containing amide side chain Not reported; structural analog
Target Compound C₂₄H₂₀F₂N₆O₂S 502.52* Ethyl-pyridazinone-fluorophenyl side chain Inferred: Potential enzyme/receptor binding Synthesized

*Calculated molecular weight based on structure.

Key Observations :

  • The target compound’s pyridazinone-ethyl side chain increases molecular weight and complexity compared to simpler carboxamide derivatives (e.g., BI82825, BI82795). This may reduce solubility but enhance target selectivity .
  • The methyl group at position 3 is conserved across analogs, suggesting its role in stabilizing the heterocyclic core .

Heterocyclic Compounds with Fluorophenyl and Pyridazinone Moieties

Kynurenine Formamidase Inhibitors ()

N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide : Combines fluorophenyl and pyrimidinedione groups.

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid : Fluorophenyl-tetrahydropyrimidine scaffold.

N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid : Imidazopyridine core with amide linkage.

These compounds exhibit binding affinities ranging from -9.0 to -8.7 kcal/mol. The target compound’s pyridazinone group may similarly interact with enzymatic active sites, though experimental validation is needed .

Sigma Receptor Ligands ()

Compounds like α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol demonstrate fluorophenyl groups in neurotransmitter regulation. The target compound’s fluorophenyl and pyridazinone groups could modulate sigma receptors, but direct evidence is lacking .

Thiazole/Thiazinane Derivatives ()

  • (2Z)-N-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: Features a thiazinane core with morpholino and phenylimino substituents. The morpholino group may enhance solubility compared to the target compound’s pyridazinone .
  • N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: Shares the imidazothiazole core but substitutes pyridazinone with dimethyl oxazole, likely altering pharmacokinetic profiles .

Structural and Functional Implications

  • Pyridazinone vs.
  • Fluorophenyl Groups : Enhance lipophilicity and metabolic stability across analogs, as seen in KFase inhibitors and sigma ligands .
  • Ethyl Linker : Increases conformational flexibility, possibly allowing better accommodation in enzyme active sites .

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